molecular formula C14H28O6 B10757132 Octyl Alpha-L-Altropyranoside

Octyl Alpha-L-Altropyranoside

Cat. No.: B10757132
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-QSLWVIQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl Alpha-L-Altropyranoside is a synthetic glycoside derivative characterized by an octyl chain attached to the anomeric carbon of the L-altropyranose sugar moiety. Glycosides like this compound are critical in biomedical research due to their amphiphilic properties, enabling applications in membrane protein solubilization, drug delivery systems, and enzymatic studies . For example, structurally related octyl glycosides, such as Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (a disaccharide derivative), exhibit high biocompatibility and are used in formulations targeting cancer and neurodegenerative diseases . The molecular weight of such compounds typically ranges between 294–358 g/mol, depending on substituents and glycosidic linkages .

Properties

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14+/m0/s1

InChI Key

HEGSGKPQLMEBJL-QSLWVIQJSA-N

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Octyl alpha-L-altropyranoside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octyl alpha-L-altropyranoside has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Octyl Alpha-L-Altropyranoside and related compounds:

Compound Name Key Substituents/Linkages Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound α-L-altropyranose + octyl chain C₁₄H₂₆O₆ 314.35 (estimated) Membrane protein stabilization, drug delivery
Octyl 4-O-Acetyl-2,3-O-Isopropylidene-α-L-Rhamnopyranoside Acetyl, isopropylidene groups C₁₉H₃₄O₆ 358.47 Drug formulation, enzyme studies
Octyl Gallate Gallic acid esterified with octanol C₁₅H₂₂O₅ 294.33 Antimicrobial preservative
Sodium Octyl Sulfate Sulfate group + octyl chain C₈H₁₇NaO₄S 232.27 Ion-pairing agent in chromatography
Octyl Butyrate Butyric acid + octanol ester C₁₂H₂₄O₂ 200.32 Flavoring agent, essential oils

Key Comparative Findings

Bioactivity and Stability: Octyl gallate demonstrates superior antimicrobial efficacy compared to parabens (e.g., octyl salicylate) due to its phenolic hydroxyl groups, which enhance redox activity . In contrast, this compound’s glycosidic linkage may confer better hydrolytic stability in physiological conditions, making it suitable for sustained drug release . Sodium octyl sulfate’s sulfate group enables strong ion-pairing interactions, critical for resolving charged biomolecules (e.g., cysteine) in chromatography, a property absent in non-ionic glycosides like this compound .

Structural Impact on Applications: The presence of acetyl and isopropylidene groups in Octyl 4-O-Acetyl-2,3-O-Isopropylidene-α-L-Rhamnopyranoside enhances lipophilicity, improving blood-brain barrier penetration compared to simpler glycosides . Octyl butyrate and β-caryophyllene, found in essential oils, are volatile and less stable than glycosides, limiting their use to short-term applications like fragrances or antimicrobial coatings .

Toxicity and Biocompatibility: Medium-chain parabens (e.g., octyl paraben) exhibit higher histamine responses compared to this compound analogs, suggesting glycosides may offer safer alternatives in topical formulations .

Q & A

Q. What interdisciplinary approaches are needed to explore this compound’s potential in drug delivery systems?

  • Combine biophysical techniques (e.g., cryo-EM for vesicle structure) with pharmacokinetic modeling to assess drug encapsulation efficiency. Collaborate with material scientists to develop hybrid nanoparticles (e.g., polymer-surfactant composites) and evaluate in vivo biocompatibility via murine models .

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